
Benzyltrimethylazanium; formaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyltrimethylazanium; formaldehyde is a compound that combines benzyltrimethylazanium, a quaternary ammonium ion, with formaldehyde, the simplest aldehyde. Benzyltrimethylazanium is known for its role as a phase-transfer catalyst, while formaldehyde is widely recognized for its use in various industrial applications and its presence as a common environmental pollutant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyltrimethylazanium can be synthesized through the reaction of benzyl chloride with trimethylamine in an ethanol solution. This reaction is exothermic and requires careful temperature control to prevent overheating . The resulting benzyltrimethylammonium chloride can then be converted to benzyltrimethylazanium hydroxide by reaction with sodium hydroxide .
Industrial Production Methods
Industrial production of benzyltrimethylazanium typically involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions
Benzyltrimethylazanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyltrimethylammonium oxide.
Reduction: It can be reduced to form benzyltrimethylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for the formation of benzyltrimethylazanium hydroxide, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include benzyltrimethylammonium oxide, benzyltrimethylamine, and various substituted benzyltrimethylazanium compounds .
Aplicaciones Científicas De Investigación
Benzyltrimethylazanium; formaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of benzyltrimethylazanium involves its role as a phase-transfer catalyst, where it facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. Formaldehyde, on the other hand, exerts its effects through its high reactivity, forming adducts with various biomolecules and participating in numerous chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to benzyltrimethylazanium include:
Benzyltriethylazanium: Another quaternary ammonium ion with similar catalytic properties.
Tetramethylammonium hydroxide: A simpler quaternary ammonium compound used in similar applications.
Uniqueness
Benzyltrimethylazanium is unique due to its specific structure, which provides distinct catalytic properties and reactivity compared to other quaternary ammonium compounds. Its combination with formaldehyde further enhances its versatility and applicability in various scientific and industrial fields .
Propiedades
Fórmula molecular |
C11H18NO+ |
|---|---|
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
benzyl(trimethyl)azanium;formaldehyde |
InChI |
InChI=1S/C10H16N.CH2O/c1-11(2,3)9-10-7-5-4-6-8-10;1-2/h4-8H,9H2,1-3H3;1H2/q+1; |
Clave InChI |
NUSQJHHRTYFEIL-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CC1=CC=CC=C1.C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


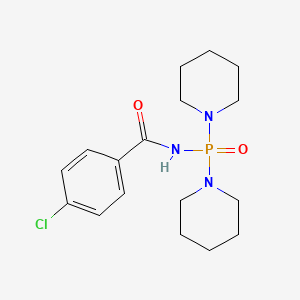
![4-[4'-(1H-pyrazol-4-yl)-[1,1'-biphenyl]-4-yl]-1H-pyrazole](/img/structure/B15052612.png)
![4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15052613.png)
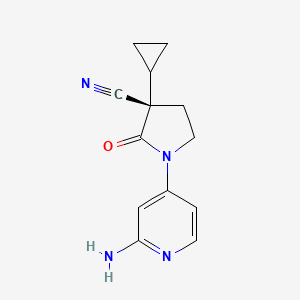
![(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B15052623.png)
![Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052629.png)
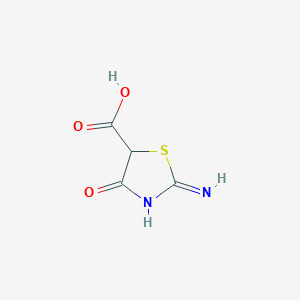

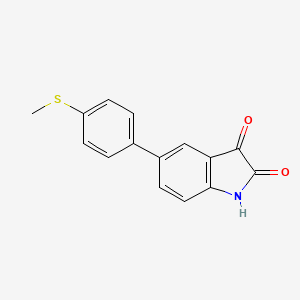
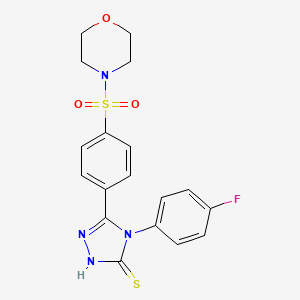
![3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052656.png)
![1-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepin-4-one](/img/structure/B15052659.png)
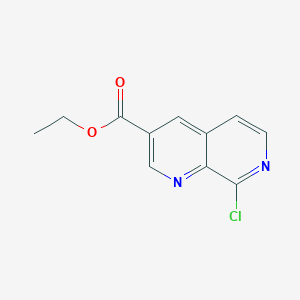
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-(4-chlorophenyl)furan-2-yl)methanone](/img/structure/B15052679.png)
